Afatinib Dimer is derived from Afatinib, which is chemically classified as 4-[(3-chloro-4-fluorophenyl)amino]-6-{[4-(N,N-dimethylamino)-1-oxo-2-buten-1-yl]amino}-7-[(S)-(tetrahydrofuran-3-yl)oxy]quinazoline. It is primarily utilized in the treatment of non-small cell lung carcinoma and has shown potential in other cancer types. The dimerization of Afatinib may enhance its therapeutic effects or provide insights into its interactions within biological systems.
Afatinib was developed by Boehringer Ingelheim and received FDA approval in July 2013 for the treatment of advanced non-small cell lung carcinoma characterized by nonresistant epidermal growth factor receptor mutations. It belongs to the class of irreversible tyrosine kinase inhibitors, specifically targeting the ErbB family of receptors, including epidermal growth factor receptor and human epidermal growth factor receptor 2.
The preparation of Afatinib Dimer can be approached through various synthetic routes. The synthesis typically involves the dimerization of Afatinib molecules under controlled conditions. The following steps outline a general synthesis method:
The specific conditions (temperature, pressure, solvent choice) can significantly affect yield and purity.
The molecular structure of Afatinib Dimer can be represented as a combination of two Afatinib units linked through a specific bond (e.g., a carbon-carbon bond). The exact structural formula would depend on the nature of the dimerization.
Key structural features include:
The formation of Afatinib Dimer involves several key reactions:
The efficiency of these reactions can be influenced by:
Afatinib Dimer functions similarly to its monomeric counterpart by irreversibly inhibiting tyrosine kinases within the ErbB family. This inhibition leads to:
Data on the specific binding affinity and kinetics for Afatinib Dimer compared to monomeric Afatinib would provide insights into its efficacy.
Afatinib Dimer may be explored for various scientific applications:
Afatinib's molecular design centers on a 4-anilinoquinazoline scaffold appended with a reactive acrylamide group positioned at the C6 side chain. This electrophilic moiety undergoes Michael addition with specific cysteine residues within the ATP-binding pockets of ErbB kinases. Structural analyses confirm covalent bonding to Cys797 in EGFR, Cys805 in HER2, and Cys803 in HER4, forming permanent drug-protein adducts [4] [9]. These cysteine residues reside within the kinase domain's catalytic cleft, a region critical for ATP coordination and phosphotransfer activity.
Table 1: Covalent Binding Sites for Afatinib in ErbB Family Kinases
Receptor | Cysteine Residue | Location in Kinase Domain | Bond Type |
---|---|---|---|
EGFR (ErbB1) | Cys797 | β-Sheet Subdomain | Covalent |
HER2 (ErbB2) | Cys805 | αC-Helix Proximal Region | Covalent |
HER4 (ErbB4) | Cys803 | Catalytic Loop Adjacent | Covalent |
The spatial orientation of these cysteines enables afatinib to form asymmetric dimers with target kinases, where the quinazoline head occupies the adenine-binding pocket while the acrylamide tail forms covalent bonds. Mutagenesis studies demonstrate that substitution of these cysteine residues (e.g., C797S) ablates afatinib's inhibitory capacity, confirming the essentiality of these nucleophilic sites [4] [9]. This binding modality confers prolonged target suppression, as recovery of kinase activity requires de novo protein synthesis rather than mere drug dissociation.
The irreversible inhibition by afatinib stems from synergistic structural features:
Molecular dynamics simulations demonstrate that covalent adduct formation induces allosteric distortion in the kinase activation loop, stabilizing an inactive conformation that prevents phosphorylation. This contrasts with reversible inhibitors, which permit transient kinase reactivation during drug dissociation intervals [9]. Consequently, afatinib achieves more durable suppression of downstream signaling cascades like MAPK and PI3K/AKT pathways in ErbB-driven cancers.
EGFR-KDD constitutes an oncogenic genomic rearrangement characterized by an in-frame tandem duplication of exons 18-25, producing a receptor with duplicated kinase domains (TKD1 and TKD2) connected by a peptide linker [6] [10]. This structural aberration occurs in approximately 0.2% of non-small cell lung cancers (NSCLC) and 2.4% of gliomas, based on clinical sequencing cohorts [10]. The duplicated kinase domains enable ligand-independent activation through two distinct mechanisms:
Table 2: Prevalence of ERBB Family Kinase Domain Duplications in Human Cancers
Receptor | Overall Frequency | Most Affected Cancers | Prevalence in Specific Cancers |
---|---|---|---|
EGFR-KDD | 0.18% | Glioma, NSCLC | 2.4% in Glioma, 1.4% in NSCLC |
HER2-KDD | 0.09% | Breast Cancer, GYN Cancers | 0.40% in Breast Cancer |
HER3-KDD | 0.04% | GI Cancers | 0.11% in Upper GI Cancers |
HER4-KDD | 0.02% | Rare Across Tumors | <0.05% in Most Tumors |
Afatinib demonstrates significant activity against EGFR-KDD due to its ability to covalently modify both Cys797 residues within the duplicated kinase domains. Biochemical assays show afatinib inhibits EGFR-KDD autophosphorylation (IC₅₀ = 0.7 nM) with potency comparable to its inhibition of classical EGFR mutants like L858R [6]. This inhibition occurs irrespective of intramolecular dimerization status, as covalent adduct formation physically obstructs ATP binding in both kinase domains.
EGFR dimerization exhibits distinct structural topologies across physiological and pathological contexts:
Table 3: Dimer Architectures and Afatinib Inhibition Efficacy Across EGFR Variants
EGFR Variant | Dimerization Mechanism | Ligand Requirement | Dimer Stability | Afatinib IC₅₀ (nM) |
---|---|---|---|---|
Wild-Type | Intermolecular Asymmetric | EGF-Dependent | Transient | 60 |
L858R | Intermolecular Asymmetric | Independent | High | 0.4 |
Exon 19 Deletion | Intermolecular Asymmetric | Independent | High | 0.5 |
T790M/L858R | Intermolecular Asymmetric | Independent | Very High | 10 |
EGFR-KDD | Intra/Intermolecular | Partially Independent | Very High | 0.7 |
Notably, exon 19 deletion variants exhibit heterogeneous sensitivity to TKIs based on deletion boundaries. Uncommon deletions (e.g., ΔL747-A750InsP) retain wild-type-like ATP affinity (Kₘ,ATP = 80 μM) and show reduced afatinib sensitivity compared to classical ΔE746-A750 mutants (Kₘ,ATP = 200 μM) [3]. This biochemical difference underscores how deletion-specific structural perturbations influence dimer stability and drug accessibility. Computational modeling suggests EGFR-KDD may develop resistance to monomer-targeting TKIs like afatinib through intermolecular dimer shielding, where one kinase domain remains drug-bound while its partner maintains catalytic activity [10].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7